Technical Guide: Structure and Utility of para-Trifluoromethoxy Hydrocinnamylamine
Technical Guide: Structure and Utility of para-Trifluoromethoxy Hydrocinnamylamine
Executive Summary
Compound: 3-(4-(trifluoromethoxy)phenyl)propan-1-amine CAS: 465529-50-4 Molecular Formula: C₁₀H₁₂F₃NO Molecular Weight: 219.20 Da[1]
This technical guide analyzes para-trifluoromethoxy hydrocinnamylamine, a high-value pharmacophore used in medicinal chemistry. This molecule combines a flexible propyl-amine linker with a lipophilic, metabolically robust para-trifluoromethoxy phenyl scaffold. It serves as a critical building block for modulating G-protein coupled receptors (GPCRs), specifically metabotropic glutamate receptors (mGluR), and as a bioisostere for para-chloro or para-methoxy analogs to improve blood-brain barrier (BBB) penetration and metabolic stability.
Part 1: Structural Anatomy & Electronic Profile
The efficacy of this molecule stems from the "Fluorine Effect," specifically the unique properties of the trifluoromethoxy (
The Trifluoromethoxy Group ( )
The
-
Electronic Effect: The
group is strongly electron-withdrawing by induction ( ) but offers weak electron donation via resonance ( ). This deactivates the phenyl ring against oxidative metabolism (e.g., by CYP450 enzymes) while maintaining specific electronic interactions with receptor pockets. -
Conformational Orthogonality: Unlike the methoxy group (
), which often lies coplanar to the phenyl ring, the group adopts an orthogonal conformation (twisting out of plane) due to the steric bulk of the fluorine atoms and hyperconjugative interactions. This creates a unique 3D shape vector for binding selectivity. -
Lipophilicity: The
group is significantly more lipophilic than a methyl or chloro group, facilitating membrane permeability.[2]
The Hydrocinnamyl Linker
The 3-carbon (propyl) spacer provides a specific distance (
Table 1: Comparative Substituent Properties
| Substituent | Hansch | Hammett | Metabolic Stability | Conformation |
| +1.04 | +0.35 | High | Orthogonal | |
| -0.02 | -0.27 | Low (O-demethylation) | Coplanar | |
| +0.88 | +0.54 | High | Rotational | |
| +0.71 | +0.23 | Moderate | N/A |
Part 2: Physicochemical Properties & Pharmacokinetics
Understanding the physicochemical profile is essential for predicting the molecule's behavior in biological systems.
Calculated Properties[5][7]
-
LogP (Octanol/Water):
3.1 – 3.4-
Interpretation: The molecule is moderately lipophilic, ideal for CNS penetration (LogP 2–4 range).
-
-
pKa (Basic Amine):
10.2 – 10.5-
Interpretation: At physiological pH (7.4), the amine is predominantly protonated (
), ensuring high solubility and capacity for ionic bonding.
-
-
Topological Polar Surface Area (TPSA): 35.25 Ų
-
Interpretation: Well below the 90 Ų threshold for BBB penetration, suggesting excellent CNS availability.
-
Metabolic Logic
The para-position is the primary site for oxidative attack in unsubstituted phenyl rings. By blocking this position with the metabolically inert
Part 3: Synthetic Methodologies
Two primary routes are recommended for synthesis. Route A is preferred for industrial scalability, while Route B is useful for rapid medicinal chemistry exploration.
Route A: The Heck Coupling Approach (Scalable)
This route builds the carbon chain using a Palladium-catalyzed reaction.
Protocol:
-
Starting Material: 1-Bromo-4-(trifluoromethoxy)benzene.
-
Coupling: React with Acrylonitrile or Methyl Acrylate using
(5 mol%), , and in DMF at 100°C. -
Hydrogenation/Reduction:
-
If Acrylonitrile is used: Reduce the nitrile (
) and the alkene simultaneously using or in THF. -
If Methyl Acrylate is used: Hydrolyze ester
Amide formation ( ) Reduction ( ).
-
Route B: Knoevenagel-Doebner Condensation (Classic)
Ideal for laboratory-scale preparation starting from the aldehyde.
Step-by-Step Protocol:
-
Condensation:
-
Mix 4-(trifluoromethoxy)benzaldehyde (1.0 eq) with Malonic acid (1.2 eq) in Pyridine/Piperidine.
-
Reflux at 100°C for 4 hours until
evolution ceases. -
Workup: Pour into ice-HCl. Filter the white precipitate (4-(trifluoromethoxy)cinnamic acid).
-
-
Amide Formation:
-
Convert acid to acid chloride (
) or use mixed anhydride coupling. -
React with ammonia (
) to form the cinnamamide.
-
-
Global Reduction:
-
Dissolve amide in anhydrous THF under
. -
Slowly add
(3.0 eq) at 0°C, then reflux for 12 hours. -
Quench: Fieser method (
mL , mL 15% NaOH, mL ). -
Purification: Extract with DCM, dry over
, and distill or convert to HCl salt.[7]
-
Visualization of Synthetic Logic
Figure 1: Dual synthetic pathways (Doebner Condensation vs. Heck Coupling) for the target molecule.
Part 4: Medicinal Chemistry Applications[2]
Bioisosteric Replacement
In drug design, this molecule is often used to replace para-chlorophenylpropylamine moieties.
-
Why? The
group mimics the size of a chlorine atom but adds significant lipophilicity (+0.33 boost over Cl) and alters the vector of hydrogen bond acceptance via the ether oxygen.
Receptor Binding Logic (GPCRs)
The molecule acts as a "privileged structure" for aminergic GPCRs.
-
Ionic Lock: The protonated amine forms a salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane region.
-
Hydrophobic Sandwich: The phenyl ring engages in
- stacking with aromatic residues (Phe/Trp). -
Selectivity Pocket: The orthogonal
group probes deep hydrophobic pockets, often inducing selectivity over homologous receptor subtypes.
Structure-Activity Relationship (SAR) Decision Tree
Figure 2: SAR decision logic demonstrating the superiority of the trifluoromethoxy group for stability and lipophilicity.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl Ethers – Synthesis and Properties of an Unusual Substituent. Chem. Rev., 108, 1881. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
PubChem Database. (n.d.). Compound Summary for CAS 465529-50-4.[1] [Link]
-
Müller, K. (2014).[6] Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(6), 356. [Link]
Sources
- 1. 3-(4-(trifluoromethoxy)phenyl)propan-1-amine – Ascendex Scientific, LLC [ascendexllc.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chimia.ch [chimia.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
